YK-4-279

Enantiospecificity EWS-FLI1 inhibition Protein-protein interaction

YK-4-279 is the only chiral small molecule proven to disrupt the EWS-FLI1/RHA protein-protein interaction with enantiospecific activity—only the (S)-enantiomer blocks transcription and induces apoptosis in ESFT cells (IC50 0.5–2 μM). The (R)-enantiomer is inactive. Racemic material introduces ~50% inactive impurity, compromising reproducibility. For reliable target engagement, procure (S)-YK-4-279 with >99% ee. Also used for ETS-family profiling (ERG, ETV1) in fusion-positive cancers.

Molecular Formula C17H13Cl2NO4
Molecular Weight 366.2 g/mol
CAS No. 1037184-44-3
Cat. No. B611886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYK-4-279
CAS1037184-44-3
SynonymsYK-4-279;  YK4-279;  YK 4-279;  YK-4279;  YK4279;  YK 4279.
Molecular FormulaC17H13Cl2NO4
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O
InChIInChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)
InChIKeyHLXSCTYHLQHQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YK-4-279 (CAS 1037184-44-3): EWS-FLI1 Small Molecule Inhibitor for Ewing Sarcoma and ETS-Driven Malignancy Research


YK-4-279 is a chiral small molecule inhibitor (molecular formula C17H13Cl2NO4, MW 366.20) developed to target the EWS-FLI1 oncogenic fusion protein, a disordered transcription factor that drives Ewing sarcoma family tumors (ESFTs) [1]. The compound blocks the protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), a binding event essential for EWS-FLI1 oncogenic function, and induces apoptosis in ESFT cells while reducing orthotopic xenograft tumor growth [2]. YK-4-279 also binds to other ETS family transcription factors including ERG (Kd = 11.7 μM) and ETV1 (Kd = 17.4 μM), expanding its investigational scope to fusion-positive prostate cancer and other ETS-driven malignancies [3].

Why Procurement of YK-4-279 Cannot Be Substituted with Generic ETS Inhibitors or Alternative EWS-FLI1 Antagonists


YK-4-279 occupies a unique mechanistic niche among EWS-FLI1 antagonists: it directly disrupts the EWS-FLI1/RHA protein-protein interaction rather than inhibiting downstream transcriptional machinery or employing generalized DNA-binding interference. Critically, YK-4-279 contains a chiral center that yields two enantiomers with starkly divergent biological activity—only the (S)-enantiomer disrupts EWS-FLI1/RHA binding and blocks transcriptional activity, while the (R)-enantiomer is functionally inactive in these assays [1]. This enantiospecific activity profile distinguishes YK-4-279 from non-chiral alternatives such as mithramycin (a non-selective DNA-binding agent with broad transcriptional suppression) and from analogs that lack stereochemical stringency in their target engagement [2]. Furthermore, YK-4-279 exhibits a therapeutic window characterized by EWS-FLI1-dependent selectivity: ESFT cell lines display IC50 values of 0.5–2 μM, whereas cell lines lacking EWS-FLI1 are 10–30 fold more resistant [3]. Substitution with racemic material or uncharacterized chiral mixtures risks introducing the inactive (R)-enantiomer as an impurity that does not contribute to target engagement yet may confound experimental reproducibility. These stereochemical and mechanistic specificities preclude interchangeable use of generic ETS inhibitors or alternative EWS-FLI1 antagonists without validation of comparable target engagement and enantiopurity.

YK-4-279 Quantitative Differentiation Evidence: Comparator-Backed Performance Metrics for Scientific Selection


Stereochemical Stringency: (S)-YK-4-279 Exhibits Functional Activity While (R)-YK-4-279 Is Inactive in EWS-FLI1/RHA Disruption

YK-4-279 contains a chiral center and can be resolved into two enantiomers. In immunoprecipitation assays, (S)-YK-4-279 disrupts EWS-FLI1 binding to RHA and blocks EWS-FLI1 transcriptional activity, whereas (R)-YK-4-279 cannot [1]. Cytotoxicity and caspase assays reveal up to a log-fold difference in potency between (S)-YK-4-279 and racemic YK-4-279 [1]. Chiral HPLC analysis confirms that the separated enantiomers exhibit chemical purity and enantiomeric excess values of >99% [2].

Enantiospecificity EWS-FLI1 inhibition Protein-protein interaction Chiral resolution

Direct Binding Affinity: YK-4-279 Binds EWS-FLI1 with Kd of 9.48 μM Measured by Surface Plasmon Resonance

Surface plasmon resonance (SPR) measurements establish that YK-4-279 binds directly to recombinant EWS-FLI1 with an equilibrium dissociation constant (Kd) of 9.48 μM [1]. This binding affinity provides a quantitative benchmark for target engagement that is not available for many alternative EWS-FLI1 inhibitors lacking published SPR data. By comparison, YK-4-279 binds to the related ETS family transcription factor ERG with a Kd of 11.7 μM and to ETV1 with a Kd of 17.4 μM, indicating preferential binding to EWS-FLI1 among ETS family members tested [2].

Surface plasmon resonance Binding affinity EWS-FLI1 Kd measurement

EWS-FLI1-Dependent Cytotoxicity: 10–30 Fold Selectivity for ESFT Cells Versus EWS-FLI1-Negative Cells

YK-4-279 demonstrates EWS-FLI1-dependent cytotoxicity with a quantifiable therapeutic window. ESFT cell lines expressing EWS-FLI1 exhibit IC50 values ranging from 0.5 to 2 μM, whereas cell lines lacking EWS-FLI1 are 10–30 fold more resistant to the compound [1]. At 10 μM, YK-4-279 blocks RHA binding to EWS-FLI1 and induces apoptosis across a panel of Ewing sarcoma tumor cell lines [2]. This selectivity contrasts with non-specific DNA-binding agents such as mithramycin, which lack EWS-FLI1-dependent discrimination and exhibit broader cytotoxicity profiles.

Selectivity index Cytotoxicity ESFT EWS-FLI1-dependent

In Vivo Antitumor Efficacy: (S)-YK-4-279 PK-Modeled Dosing Achieves Sustained Complete Response in Rat ES Xenograft Model

In vivo studies confirm that (S)-YK-4-279 is the EWS-FLI1-specific enantiomer, demonstrating both induction of apoptosis and reduction of EWS-FLI1-regulated caveolin-1 protein [1]. Treatment with (S)-YK-4-279 using dosing based upon pharmacokinetic modeling led to a sustained complete response in 2 of 6 Ewing sarcoma tumors in the first rat xenograft model of ES [1]. By comparison, racemic YK-4-279 at 1.5 mg per dose administered over two weeks reduced orthotopic xenograft growth in mice without achieving complete tumor regression [2], suggesting that enantiopure (S)-YK-4-279 with PK-guided dosing yields superior efficacy outcomes.

Pharmacokinetic modeling In vivo efficacy Xenograft Complete response

Chemical and Chiral Purity: Enantiomeric Excess >99% Achievable via Chiral HPLC Resolution

YK-4-279 can be separated into its constituent enantiomers by chiral HPLC, yielding fractions with chemical purity and enantiomeric excess values exceeding 99% [1]. Commercial suppliers report HPLC purity specifications for YK-4-279 ranging from 98% to 99.90% . This analytical benchmark distinguishes YK-4-279 from EWS-FLI1 inhibitors lacking defined enantiomeric purity standards and provides a verifiable quality metric for procurement decisions. The availability of validated chiral resolution methodology enables researchers to obtain either racemic material or enantiopure (S)-YK-4-279 with documented stereochemical integrity.

Enantiomeric excess Chiral purity HPLC Quality control

YK-4-279 Optimal Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Enantiospecific Target Engagement Studies in EWS-FLI1-Driven Sarcoma Models

Investigators requiring unambiguous attribution of biological effects to EWS-FLI1/RHA disruption should procure (S)-YK-4-279 with documented enantiomeric excess (>99%) rather than racemic material [1]. This application is supported by direct evidence that (S)-YK-4-279 disrupts EWS-FLI1/RHA binding and blocks transcriptional activity, while (R)-YK-4-279 is inactive in these assays [1]. The use of enantiopure (S)-YK-4-279 eliminates the confounding presence of the inactive (R)-enantiomer, which comprises approximately 50% of racemic preparations and does not contribute to target engagement. For studies requiring a negative control, (R)-YK-4-279 provides a structurally matched inactive enantiomer.

Pharmacokinetic-Pharmacodynamic Modeling and In Vivo Efficacy Benchmarking

For in vivo pharmacology studies requiring quantifiable efficacy endpoints, (S)-YK-4-279 with PK-guided dosing provides a validated benchmark: sustained complete response in 2 of 6 Ewing sarcoma tumors in a rat xenograft model [2]. This 33% complete response rate, achieved through pharmacokinetic modeling-informed dosing, establishes a performance threshold against which novel EWS-FLI1 inhibitors or combination regimens can be quantitatively compared. Researchers developing translational Ewing sarcoma therapies should consider (S)-YK-4-279 as a reference compound for comparative efficacy studies.

EWS-FLI1-Dependent Selectivity Validation and Counter-Screening

YK-4-279 exhibits a 10–30 fold selectivity window favoring EWS-FLI1-expressing ESFT cells (IC50 0.5–2 μM) over EWS-FLI1-negative cell lines [3]. This selectivity profile supports its use as a tool compound to validate EWS-FLI1 dependency in novel sarcoma models or to counter-screen for off-target cytotoxicity in compound library profiling. At 10 μM, YK-4-279 reliably blocks RHA binding and induces apoptosis in ESFT cells, providing a validated working concentration for mechanistic studies [4].

Cross-ETS Family Target Engagement Studies in Fusion-Positive Cancers

YK-4-279 binds to multiple ETS family transcription factors with quantifiable affinity differences: Kd = 9.48 μM for EWS-FLI1, 11.7 μM for ERG, and 17.4 μM for ETV1 [5]. This differential binding profile supports investigations of ETS family target engagement across fusion-positive malignancies including prostate cancer (ERG and ETV1 fusions) and Ewing sarcoma (EWS-FLI1 fusions). Researchers exploring broader ETS-family pharmacology should select YK-4-279 for studies requiring a single agent with defined binding affinities across multiple ETS family members rather than target-specific inhibitors lacking cross-family data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for YK-4-279

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.